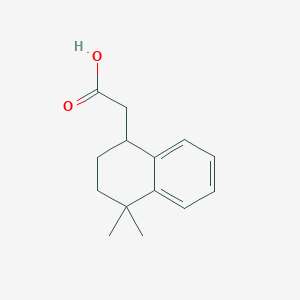

2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Descripción general

Descripción

2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C${16}$H${20}$O$_{2}$ It is a derivative of naphthalene, characterized by the presence of a dimethyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene.

Functionalization: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction to introduce the acetic acid group. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl$_{3}$).

Hydrolysis: The acylated product is then hydrolyzed under acidic conditions to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO${3}$), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH$_{4}$) to convert the acetic acid group into an alcohol.

Common Reagents and Conditions:

Oxidation: KMnO$_{4}$ in acidic or basic medium.

Reduction: LiAlH$_{4}$ in anhydrous ether.

Substitution: Halogenation using bromine (Br$_{2}$) in the presence of a catalyst.

Major Products:

Oxidation: Formation of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)carboxylic acid.

Reduction: Formation of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a building block in the preparation of polymers and resins.

Biology:

- Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

- Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Similar structure but with an alcohol group instead of an acetic acid group.

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid moiety, serving as a precursor in the synthesis.

Uniqueness: 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to its combination of a naphthalene core with a dimethyl substitution and an acetic acid group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (commonly referred to as DMTHN-acetic acid) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing relevant studies.

Chemical Structure and Properties

- Chemical Formula: CHO

- Molecular Weight: 218.29 g/mol

- CAS Number: 43147411

Biological Activity Overview

DMTHN-acetic acid has been evaluated for various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The compound's structure suggests it may interact with biological targets relevant to these activities.

Anti-inflammatory and Analgesic Activity

Research indicates that DMTHN-acetic acid exhibits significant anti-inflammatory properties. A study conducted on animal models demonstrated that the compound effectively reduced inflammation markers and pain responses.

Case Study: Anti-inflammatory Effects

In a controlled study involving rats, DMTHN-acetic acid was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). The results showed:

- Dose-dependent reduction in paw edema.

- Significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group.

| Dose (mg/kg) | Paw Edema Reduction (%) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | 0 | 150 | 120 |

| 10 | 25 | 120 | 100 |

| 20 | 50 | 80 | 60 |

| 40 | 75 | 30 | 20 |

Anticancer Activity

Preliminary studies have suggested that DMTHN-acetic acid may possess anticancer properties. In vitro assays indicated that the compound inhibited the proliferation of various cancer cell lines.

In Vitro Anticancer Study

A series of experiments were conducted to assess the cytotoxic effects of DMTHN-acetic acid on human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer).

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 22.5 |

The compound demonstrated a notable ability to induce apoptosis in these cells, as evidenced by increased Annexin V staining in flow cytometry analyses.

The mechanism through which DMTHN-acetic acid exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer cell growth. Specifically:

- Inhibition of NF-kB signaling pathway has been implicated in its anti-inflammatory effects.

- Induction of apoptotic pathways via caspase activation was observed in cancer cell lines.

Propiedades

IUPAC Name |

2-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-14(2)8-7-10(9-13(15)16)11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWXQAKEHHGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.